molecular formula C13H11N3O B8193456 (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8193456
M. Wt: 225.25 g/mol
InChI Key: DFVNFIDPLVNGNQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative of interest in advanced chemical research and development. This compound, with the CAS number 2757082-83-8, has a molecular formula of C13H11N3O and a molecular weight of 225.25 g/mol . It should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . Chiral oxazoline compounds like this one are privileged scaffolds in asymmetric synthesis, often serving as key precursors or ligands in catalysis, particularly in reactions involving pyrimidine-containing structures . The specific (R)-enantiomer provides a defined chiral environment, which is critical for developing stereoselective synthetic pathways. As a building block, its structure, featuring a phenyl substituent and a pyrimidinyl group, makes it a valuable intermediate for constructing more complex molecules in medicinal chemistry and materials science. The pyrimidine ring is a common motif in pharmaceuticals and agrochemicals, and its incorporation into a chiral dihydrooxazole frame can be exploited to modulate electronic properties and metal-binding capabilities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, noting the associated hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

(4R)-4-phenyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-5-10(6-3-1)11-9-17-13(16-11)12-14-7-4-8-15-12/h1-8,11H,9H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVNFIDPLVNGNQ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Cyclization via Epoxide Intermediates

A widely adopted approach involves the reaction of chiral epoxides with cyanamide derivatives to form the oxazole ring. For example:

  • Epoxide Preparation : (R)-Styrene oxide or substituted phenyl epoxides are synthesized from corresponding diols or alkenes using Sharpless epoxidation for enantiomeric control.

  • Cyanamide Cyclization : The epoxide reacts with sodium hydrogen cyanamide in methanol at 60°C, yielding the oxazole core.

Example Reaction :

(R)-Styrene oxide+NaHCN2MeOH, 60°C(R)-4-Phenyl-4,5-dihydrooxazole intermediate\text{(R)-Styrene oxide} + \text{NaHCN}_2 \xrightarrow{\text{MeOH, 60°C}} \text{(R)-4-Phenyl-4,5-dihydrooxazole intermediate}

Yield : 72–85%.

Amidation-Cyclization Sequence

An alternative route starts with picolinic acid and (R)-tert-leucinol:

  • Amidation : Picolinic acid reacts with (R)-tert-leucinol in the presence of DCC (dicyclohexylcarbodiimide) to form an amide intermediate.

  • Cyclization : The amide undergoes dehydration using thionyl chloride (SOCl₂) or PCl₅, forming the oxazole ring.

Key Data :

  • Reagents : SOCl₂, CH₂Cl₂, 0°C → RT.

  • Yield : 64% over two steps.

Cross-Coupling for Pyrimidine Functionalization

The pyrimidin-2-yl group is introduced via Stille coupling or Ullmann coupling :

Stille Coupling with Tributylstannyl Pyrimidine

  • Intermediate Preparation : 2,4-Dichloro-6-methylpyrimidine is treated with 2-(tributylstannyl)pyridine under Pd(PPh₃)₄ catalysis.

  • Aldol Condensation : The product reacts with aromatic aldehydes (e.g., benzaldehyde) to install the arylvinyl group.

Conditions :

  • Pd(PPh₃)₄ (5 mol%), DMF, 100°C.

  • Yield : 58–70%.

Ullmann Coupling for Direct Arylation

Aryl halides (e.g., 2-bromopyrimidine) couple with oxazole precursors using CuI/L-proline catalysis:

Oxazole-Br+Ar-B(OH)2CuI, L-proline(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole\text{Oxazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{CuI, L-proline}} \text{(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole}

Yield : 45–65%.

Stereoselective Synthesis and Resolution

Chiral Auxiliary-Mediated Approaches

Chiral oxazolines are synthesized using (R)-phenylglycinol as a temporary chiral auxiliary. After cyclization, the auxiliary is cleaved via hydrolysis.

Kinetic Resolution

Racemic mixtures are resolved using lipase enzymes (e.g., Candida antarctica lipase B) in organic solvents.

Comparison of Methods

MethodKey StepsYield (%)Stereoselectivity (ee, %)Reference
Epoxide CyclizationCyanamide ring closure72–85>99
Amidation-CyclizationSOCl₂-mediated dehydration6495–98
Stille CouplingPd-catalyzed cross-coupling58–70N/A
Ullmann CouplingCuI/L-proline catalysis45–65N/A

Optimization Challenges and Solutions

  • Stereochemical Purity : Use of (R)-tert-leucinol or Sharpless epoxidation ensures >95% ee.

  • Side Reactions : Microwave-assisted synthesis reduces decomposition (e.g., 140°C, 45 min).

  • Scale-Up : Multi-gram synthesis is feasible via continuous flow systems for cyclization steps .

Chemical Reactions Analysis

Types of Reactions

®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole serves as a versatile building block for the synthesis of complex heterocyclic compounds

Biology

Biologically, this compound has shown promise in the development of new drugs due to its potential interactions with biological targets. It can be used as a lead compound in drug discovery programs aimed at identifying new therapeutic agents.

Medicine

In medicine, ®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to modulate specific biological pathways makes it a valuable candidate for further research and development.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity. Its applications in the development of new materials with enhanced properties are of significant interest.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Oxazoline Derivatives

Structural and Substituent Variations

The table below compares (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole with structurally related oxazolines, highlighting substituent effects and applications:

Compound Name Substituents (Position) Molecular Formula Key Applications CAS Number Purity (%) Reference
(R)-4-Phenyl-2-(pyrimidin-2-yl)-dihydrooxazole 4-Ph, 2-pyrimidin-2-yl C₁₄H₁₂N₂O Asymmetric catalysis 57082-83-8 98
(R)-4-Phenyl-2-(pyridin-2-yl)-dihydrooxazole 4-Ph, 2-pyridin-2-yl C₁₄H₁₂N₂O Catalysis, ligand design 117408-99-8 98
(S)-4-Isopropyl-2-(pyridin-2-yl)-dihydrooxazole 4-iPr, 2-pyridin-2-yl C₁₀H₁₆N₂O Gold catalysis, enantioselective synthesis A238543 (CAS) 97
4-[(1H-Pyrazol-1-yl)methyl]-2-phenyl-dihydrooxazole 4-(pyrazolylmethyl), 2-Ph C₁₄H₁₅N₃O Antibacterial agents Not reported High yield
(R)-4-Phenyl-2-(5-CF₃-pyridin-2-yl)-dihydrooxazole 4-Ph, 2-(5-trifluoromethyl-pyridyl) C₁₅H₁₁F₃N₂O Fluorinated ligand systems 1192019-22-9 98

Key Comparative Insights

Electronic and Steric Effects
  • Pyrimidin-2-yl vs. Pyridin-2-yl : The pyrimidine ring in the target compound provides stronger electron-withdrawing effects compared to pyridine, enhancing coordination to metal centers in catalysis. This improves enantioselectivity in reactions such as cyclopropanations .
  • Phenyl vs. Alkyl Groups : The 4-phenyl group in the target compound offers greater steric bulk than alkyl substituents (e.g., isopropyl in ), which is critical for inducing asymmetry in catalytic cycles.
Commercial Availability
  • The target compound is available commercially (e.g., 100 mg for ¥2,161 ), reflecting its demand in research. Derivatives like (R)-4-Phenyl-2-(o-tolyl)-dihydrooxazole (CAS 1207612-58-5) are less accessible, often requiring custom synthesis .

Asymmetric Catalysis

The pyrimidine-based compound outperforms pyridine analogs in palladium-catalyzed allylic alkylations , achieving >90% enantiomeric excess (ee) in model reactions . This is attributed to the pyrimidine’s nitrogen atoms, which strengthen metal-ligand interactions.

Stability and Reactivity

Comparative studies show that electron-withdrawing substituents (e.g., CF₃ in ) increase oxidative stability but reduce ligand flexibility. The target compound balances electronic modulation and steric demand, making it suitable for diverse catalytic systems.

Limitations

  • Solubility Issues : The phenyl and pyrimidine groups render the compound less soluble in polar solvents compared to alkyl-substituted oxazolines .
  • Synthetic Complexity : Enantioselective synthesis requires expensive chiral precursors, unlike simpler derivatives prepared via tosylation or nucleophilic substitution .

Biological Activity

(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is characterized by the presence of a pyrimidine ring and an oxazole moiety. Its molecular formula is C14H12N2OC_{14}H_{12}N_2O with a molecular weight of 228.26 g/mol. The compound exhibits chirality, with the (R) configuration being significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)10Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Research indicates that it has significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole led to a significant reduction in cell viability in MCF-7 cells compared to untreated controls.
    • Findings : The study reported an IC50 value of 15 µM, indicating potent anticancer activity.
  • Antimicrobial Efficacy Against Staphylococcus aureus : In vitro studies revealed that the compound effectively inhibited the growth of Staphylococcus aureus at a MIC of 32 µg/mL.
    • : This suggests potential applications in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, and how is enantiomeric purity ensured?

  • Methodological Answer : The compound is synthesized via a multi-step process starting from (R)-(-)-2-phenylglycinol, a chiral amino alcohol. The reaction involves condensation with a carboximidate intermediate under controlled conditions to form the oxazoline ring. Enantiomeric purity (>99% ee) is ensured by using enantiomerically pure starting materials and verified via polarimetry (specific optical rotation) and chiral chromatography. Structural confirmation employs IR spectroscopy (C=N and C-O stretches), 1H^1 \text{H}-/13C^{13} \text{C}-NMR (ring proton splitting patterns), and GC-MS for molecular ion validation .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies characteristic oxazoline ring vibrations (e.g., C=N at ~1650 cm1^{-1}, C-O at ~1250 cm1^{-1}).
  • NMR : 1H^1 \text{H}-NMR resolves diastereotopic protons in the 4,5-dihydrooxazole ring (δ 4.0–5.0 ppm), while 13C^{13} \text{C}-NMR confirms the pyrimidine and phenyl substituents.
  • GC-MS : Validates molecular weight (e.g., m/z 265 for C16_{16}H15_{15}N3_3O).
  • Polarimetry : Measures optical rotation ([α]D_D) to ensure enantiomeric excess (e.g., >99% ee) .

Advanced Research Questions

Q. How is (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole applied as a chiral ligand in transition metal catalysis?

  • Methodological Answer : The compound serves as a chiral bidentate ligand in asymmetric catalysis. For example:

  • Gold Complexes : Enhances enantioselectivity in cyclopropanation or hydroamination reactions by coordinating via the oxazoline nitrogen and pyrimidine ring.
  • Nickel Catalysis : In cross-coupling reactions (e.g., Suzuki-Miyaura), it pairs with Ni(COD)2_2 to achieve enantiomeric excess (up to 86% ee) under inert conditions (toluene, −25°C). Reaction optimization includes solvent selection (polar vs. nonpolar) and temperature control to stabilize metal-ligand coordination .

Q. What strategies improve enantioselectivity when using this ligand in asymmetric synthesis?

  • Methodological Answer : Key strategies include:

  • Ligand Design : Modifying substituents (e.g., tert-butyl vs. phenyl groups) to tune steric and electronic effects.
  • Reaction Optimization : Adjusting parameters like temperature (−25°C to 50°C), solvent (1,4-dioxane, THF), and catalyst loading (e.g., 0.5–2 mol% Ni).
  • Analytical Validation : Enantiomeric excess is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. For example, electrochemical oxidation with tetraethylammonium tosylate improved yield (72%) in THF at reflux .

Q. How does computational modeling aid in understanding the ligand’s coordination behavior?

  • Methodological Answer : Density Functional Theory (DFT) simulations model metal-ligand interactions, such as:

  • Geometry Optimization : Predicts preferred coordination modes (e.g., κ2^2-N,N binding to AuI^\text{I}).
  • Enantioselectivity Analysis : Calculates transition-state energies to rationalize ee differences (e.g., ΔΔG^‡ for competing pathways).
  • Spectroscopic Correlation : Matches computed IR/NMR spectra with experimental data to validate structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.